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The G protein-coupled receptor 139 (GPR139) is a class A orphan GPCR predominantly

expressed in the central nervous system (CNS), with particularly high concentrations in the

habenula, striatum, and hypothalamus.[1][2][3][4] Its highly conserved nature across vertebrate

species suggests a fundamental role in neurophysiology.[1][5] While its endogenous ligands

are not definitively established, the aromatic amino acids L-tryptophan and L-phenylalanine, as

well as certain neuropeptides like ACTH and α-MSH, have been identified as putative agonists,

activating the receptor at relatively high concentrations.[2][3][6][7] This has led to the

hypothesis that GPR139 may function as a nutrient-sensing receptor.[2][8] Due to its specific

expression pattern and its interactions with key neurotransmitter systems, GPR139 has

emerged as a promising therapeutic target for a range of disorders, most notably

neuropsychiatric conditions, but also metabolic diseases and cancer.

GPR139 Signaling Pathways
GPR139 exhibits signaling promiscuity, capable of coupling to multiple G protein families,

including Gq/11, Gi/o, Gs, and G12/13.[1][3] However, the primary and most robustly

characterized pathway is through Gq/11 activation.[2][3][9][10]

Gq/11 Pathway: Activation of the Gq/11 pathway by GPR139 leads to the stimulation of

phospholipase C (PLC), resulting in the mobilization of intracellular calcium. This calcium
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response is a common readout in functional assays for GPR139 agonists.[2][11][12]

Gi/o and Gs Pathways: Evidence also suggests coupling to Gi/o and Gs proteins.[1][2][9]

GPR139 activation can stimulate adenylyl cyclase (AC) to produce cAMP (indicative of Gs or

Gq/11 signaling) and inhibit G protein-coupled inwardly rectifying potassium (GIRK)

channels.[1][9][10]

Crosstalk with MOR and D2R: A critical aspect of GPR139 function is its inhibitory crosstalk

with the μ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[1][5][13] GPR139

counteracts MOR signaling by opposing the regulation of downstream effectors like adenylyl

cyclase and GIRK channels.[1][9] This functional interaction forms the basis for its role in

opioid response and neuropsychiatric disorders.
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GPR139 primarily signals via Gαq/11, leading to downstream effects and inhibiting MOR/D2R
pathways.
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The most significant body of evidence links GPR139 to neuropsychiatric conditions, particularly

those involving the dopaminergic and opioidergic systems.[13][14][15]

Schizophrenia
GPR139 is a key emerging target for schizophrenia, especially for its negative symptoms.[16]

[17] Evidence is primarily derived from preclinical knockout mouse models.

Knockout Phenotype: Mice lacking the GPR139 gene (Gpr139-/-) exhibit a range of

schizophrenia-like symptoms.[6][13][15] These include hyperactivity, anxiety-like traits,

deficits in social interaction, and a complete loss of prepulse inhibition (a measure of

sensorimotor gating that is deficient in schizophrenia patients).[13][15] They also display

spontaneous "hallucinogenic" head-twitches.[13][14][15]

Pharmacological Rescue: Crucially, many of these behavioral deficits in knockout mice can

be reversed by administering antagonists for the D2 dopamine receptor (haloperidol) and the

μ-opioid receptor (naltrexone).[6][13][14][15] This suggests the schizophrenia-like pathology

in these mice stems from dopaminergic and opioidergic hyper-functionality due to the

absence of GPR139's inhibitory influence.[13][15]

Therapeutic Agonists: The development of potent GPR139 agonists, such as Zelatriazin

(TAK-041), has shown promise in preclinical models for treating the negative and cognitive

symptoms of schizophrenia.[6][16][17]

Substance Use Disorders
GPR139's anti-opioid function implicates it in addiction and withdrawal.[4][5][9]

Opioid Modulation: Gpr139 knockout mice show enhanced morphine-induced analgesia and

reward effects in a conditioned place preference paradigm.[18][19] Conversely, they exhibit

significantly reduced behavioral signs of withdrawal.[18][19] This indicates that GPR139

normally dampens the effects of opioids.

Alcohol Use Disorder: Human genetic studies have found associations between GPR139

risk variants and alcohol use disorder.[5]
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Genetic association studies have linked GPR139 to other neuropsychiatric conditions:

Major Depressive Disorder (MDD): A potential association has been reported between

GPR139 and depressive symptoms.[5]

Attention-Deficit/Hyperactivity Disorder (ADHD): GPR139 has been identified as a gene

associated with inattention in juvenile ADHD.[5]
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Logical flow from GPR139 loss-of-function to schizophrenia-like phenotypes and their rescue.

Implication in Metabolic Disorders
GPR139's expression in the hypothalamus and its potential role as a nutrient sensor for amino

acids point to its involvement in energy homeostasis.[2][8][20]

Obesity and Energy Balance: A patent described GPR139 knockout mice as having

increased lean body mass and decreased body fat compared to wild-type mice.[2] This
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suggests GPR139 may be a potential target for obesity and other metabolic disorders.[8][17]

[21]

Glucose and Insulin Regulation: Inhibition of GPR139 in the mediobasal hypothalamus of

mice using a short-hairpin RNA resulted in increased body mass, reduced fasting blood

glucose, and increased insulin levels.[20] These effects may be mediated through the orexin

system, suggesting GPR139 plays a role in regulating glycemia and insulin.[20] Its homolog,

GPR142, is also activated by L-Trp and L-Phe and is a potential target for type II diabetes

due to its role in insulin and incretin secretion.[2][8]

Implication in Cancer
The role of GPR139 in cancer is less defined but is an area of active investigation. Pan-cancer

analyses using data from The Cancer Genome Atlas (TCGA) have shown that GPR139

expression is altered across various tumor types.[4][22] Studies have reported both up- and

downregulation of GPR139 in cancers such as breast cancer, glioblastoma,

pheochromocytoma, and paraganglioma.[4] Analysis of genomic alterations, including

mutations and copy number variations, in tumor samples suggests a potential role for GPR139

in the pathophysiology of cancer.[22][23]

Implication in Neurodegenerative Disorders
Parkinson's Disease: Given its expression in brain regions relevant to motor control,

GPR139 has been proposed as a potential target for Parkinson's disease.[16][17] In vitro

studies have shown that GPR139 agonists can protect primary dopaminergic neurons from

toxicity.[17]

Alzheimer's Disease: Recent research has begun to implicate GPR139 in Alzheimer's

disease, highlighting its neuroprotective potential.[7]

Quantitative Data Summary
The following tables summarize key quantitative data for GPR139 agonists and the behavioral

phenotypes observed in knockout mice.

Table 1: Potency of Select GPR139 Agonists
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Compound Type EC50 (nM) Assay System Reference

JNJ-63533054
Synthetic
Agonist

16
hGPR139
(Calcium
Mobilization)

[17]

Zelatriazin (TAK-

041)
Synthetic Agonist 22

GPR139

(Unspecified)
[17]

Compound 1a Synthetic Agonist 39

GPR139 in CHO-

K1 (Calcium

Mobilization)

[12]

TC-O 9311 Synthetic Agonist 39
GPR139

(Unspecified)
[6]

L-Tryptophan
Putative

Endogenous
220,000

hGPR139

(Unspecified)
[2]

| L-Phenylalanine | Putative Endogenous | 320,000 | hGPR139 (Unspecified) |[2] |

Table 2: Summary of Key Phenotypes in Gpr139 Knockout Mice
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Phenotypic Domain Observation Implication References

Neuropsychiatric
Complete loss of
prepulse inhibition

Deficient
sensorimotor
gating

[13][15]

Social interaction

deficits

Negative symptoms of

psychosis
[5][13][15]

Delayed onset

hyperactivity
Psychomotor agitation [13][15]

Spontaneous head-

twitches

Hallucinogenic-like

state
[13][14][15]

Delayed acquisition of

operant task

Cognitive/motivational

deficits
[13][15][24]

Opioid Response
Enhanced morphine-

induced analgesia

Increased opioid

sensitivity
[18][19]

Augmented morphine

reward (CPP)

Increased addiction

liability
[18][19]

Decreased withdrawal

responses

Reduced physical

dependence
[18][19]

Metabolic
Increased lean body

mass

Altered energy

homeostasis
[2]

| | Decreased body fat | Altered energy homeostasis |[2] |

Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of GPR139. Below are

protocols for key in vitro and in vivo assays.

Calcium Mobilization Assay (for Gq/11 Coupling)
This is the primary functional assay for identifying GPR139 agonists.
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Cell Line: HEK293 or CHO-K1 cells stably expressing human GPR139.

Protocol:

Cell Plating: Seed the GPR139-expressing cells into black-walled, clear-bottom 96- or

384-well microplates and culture overnight to form a confluent monolayer.

Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer (e.g., Hanks' Balanced

Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

Washing: Gently wash the cells with the buffer to remove excess dye.

Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR,

FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

Measurement: Add the test compounds (agonists) at various concentrations and

immediately begin measuring fluorescence intensity (Excitation ~485 nm, Emission ~525

nm) every 1-2 seconds for 2-3 minutes.

Data Analysis: The response is quantified as the peak fluorescence intensity minus the

baseline reading. Plot the response against the logarithm of the agonist concentration and

fit to a four-parameter logistic equation to determine the EC50.[12]

Inositol Monophosphate (IP1) Accumulation Assay (for
Gq/11 Coupling)
This assay provides a more integrated measure of Gq/11 signaling over time compared to the

transient calcium flux.

Cell Line: CHO-K1 or HEK293 cells stably expressing GPR139.

Protocol:

Cell Plating: Seed cells in a suitable microplate and culture overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24900311/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2537298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stimulation: Replace the medium with a stimulation buffer containing LiCl (to inhibit IP1

degradation) and the test compounds. Incubate for a defined period (e.g., 30-60 minutes)

at 37°C.

Cell Lysis: Lyse the cells using the detection buffer provided with a commercial HTRF

(Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.

Detection: Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor).

Incubate for 1 hour to overnight at room temperature.

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665

nm and 620 nm.

Data Analysis: Calculate the HTRF ratio and convert it to IP1 concentration using a

standard curve. Determine EC50 values as described for the calcium assay.[25]

Prepulse Inhibition (PPI) Test (in mice)
This in vivo assay measures sensorimotor gating deficits relevant to schizophrenia.

Apparatus: A startle response system consisting of a sound-attenuating chamber with a

holding cylinder mounted on a piezoelectric platform to detect whole-body startle.

Protocol:

Acclimation: Place a Gpr139 knockout or wild-type mouse in the holding cylinder and allow

it to acclimate for 5 minutes with background white noise (e.g., 65 dB).

Test Session: The session consists of multiple trial types presented in a pseudorandom

order:

Pulse-alone trials: A strong acoustic stimulus (pulse, e.g., 120 dB for 40 ms) is

presented.

Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 70-85 dB

for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).

No-stimulus trials: Only background noise is present.
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Measurement: The startle response (amplitude of the flinch) is recorded for each trial.

Data Analysis: PPI is calculated as a percentage reduction in the startle response in

prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(Startle on prepulse-

pulse trial / Startle on pulse-alone trial) x 100]. Gpr139 knockout mice typically show

significantly reduced or absent %PPI.[13][15]
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A typical experimental workflow for the discovery and validation of a GPR139 agonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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